2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one
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Overview
Description
2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one is an organic compound with a unique structure that includes both ketone and hydroxyl functional groups. This compound is a derivative of cyclopentadienone, which is known for its reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one typically involves the reaction of cyclopentadienone with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-3-oxocyclopenta-2,4-dien-1-one.
Reduction: Formation of 2-acetyl-3-hydroxycyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism by which 2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the context of its application, such as its role in catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienone: The parent compound, known for its reactivity and use in organometallic chemistry.
Tetraphenylcyclopentadienone: A substituted derivative used as a ligand in catalysis.
3-Hydroxy-2,4-cyclopentadien-1-one: A similar compound with a hydroxyl group at a different position.
Uniqueness
2-Acetyl-3-hydroxycyclopenta-2,4-dien-1-one is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
831219-33-1 |
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Molecular Formula |
C7H6O3 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
2-acetyl-3-hydroxycyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C7H6O3/c1-4(8)7-5(9)2-3-6(7)10/h2-3,9H,1H3 |
InChI Key |
OTPJMEJHEVYRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC1=O)O |
Origin of Product |
United States |
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